1,3-Dibromo-2-pentanone
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Overview
Description
1,3-Dibromo-2-pentanone is an organic compound with the molecular formula C5H8Br2O It is a dibromo ketone, characterized by the presence of two bromine atoms and a carbonyl group on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-pentanone can be synthesized through the bromination of 2-pentanone. The process involves the addition of bromine to 2-pentanone in the presence of a catalyst or under specific reaction conditions. One common method involves the use of hydrobromic acid and bromine, where the reaction is carried out at elevated temperatures to facilitate the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-pentanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1,3-dibromo-2-pentanol.
Oxidation: Formation of 1,3-dibromo-2-pentanoic acid.
Scientific Research Applications
1,3-Dibromo-2-pentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-pentanone involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the carbonyl group are key reactive sites that participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine. In reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: A dibromo compound with a shorter carbon chain.
1,4-Dibromobutane: A dibromo compound with a longer carbon chain.
2,3-Dibromopropanol: A dibromo compound with a hydroxyl group.
Uniqueness
1,3-Dibromo-2-pentanone is unique due to the positioning of the bromine atoms and the carbonyl group on a pentane backbone. This specific arrangement imparts distinct reactivity and properties compared to other dibromo compounds. Its ability to undergo various chemical reactions and serve as a versatile intermediate makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
816-21-7 |
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Molecular Formula |
C5H8Br2O |
Molecular Weight |
243.92 g/mol |
IUPAC Name |
1,3-dibromopentan-2-one |
InChI |
InChI=1S/C5H8Br2O/c1-2-4(7)5(8)3-6/h4H,2-3H2,1H3 |
InChI Key |
JZDMIXWJJOMMHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CBr)Br |
Origin of Product |
United States |
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